5,6-Diamino-2-hydroxypyrimidine-4-carbonitrile
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Overview
Description
5,6-Diamino-2-hydroxypyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-2-hydroxypyrimidine-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of malononitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-hydroxypyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrimidines, while reduction can produce amine derivatives.
Scientific Research Applications
5,6-Diamino-2-hydroxypyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-diamino-2-hydroxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5,6-dihydroxypyrimidine: Similar in structure but with hydroxyl groups at positions 5 and 6.
Pyrimidine-5-carbonitrile Derivatives: These compounds have variations in the substituents on the pyrimidine ring and exhibit different biological activities.
Uniqueness
5,6-Diamino-2-hydroxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as a versatile building block make it valuable in both research and industrial applications.
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
4,5-diamino-2-oxo-1H-pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C5H5N5O/c6-1-2-3(7)4(8)10-5(11)9-2/h7H2,(H3,8,9,10,11) |
InChI Key |
PQNCPLKUIZMQBW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=NC(=O)N1)N)N |
Origin of Product |
United States |
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